Home > Products > Screening Compounds P54710 > Ac-W-F-F-N-Y-Y-W
Ac-W-F-F-N-Y-Y-W -

Ac-W-F-F-N-Y-Y-W

Catalog Number: EVT-10978368
CAS Number:
Molecular Formula: C63H65N9O11
Molecular Weight: 1124.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ac-W-F-F-N-Y-Y-W is a synthetic compound belonging to the class of peptides, specifically designed to exhibit unique biological activities. This compound is a derivative of amino acids, which are the building blocks of proteins and play critical roles in various biological functions. The structure of Ac-W-F-F-N-Y-Y-W includes several amino acid residues, with specific modifications that enhance its stability and activity compared to natural peptides.

Source

The synthesis and analysis of Ac-W-F-F-N-Y-Y-W are informed by advancements in both experimental and computational chemistry. Recent studies have highlighted the importance of innovative synthesis methods, such as the Artificial Force Induced Reaction (AFIR) method, which integrates quantum chemical calculations to predict and optimize reaction pathways for synthesizing complex compounds like this peptide .

Classification

Ac-W-F-F-N-Y-Y-W can be classified as a non-natural peptide, which distinguishes it from naturally occurring peptides due to its tailored modifications aimed at improving pharmacological properties. Non-natural peptides are increasingly significant in drug discovery and development due to their enhanced metabolic stability and specificity in biological interactions.

Synthesis Analysis

Methods

The synthesis of Ac-W-F-F-N-Y-Y-W typically involves solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides in a stepwise manner. This technique allows for the precise control of amino acid incorporation and modification.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with the attachment of the first amino acid to a solid support resin. Subsequent amino acids are added one at a time through coupling reactions.
  2. Deprotection Steps: Protective groups on the amino acids are removed at each step to allow for further reactions.
  3. Cleavage from Resin: Once the desired peptide sequence is assembled, it is cleaved from the resin, typically using strong acids or bases.
  4. Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to isolate the target compound from byproducts.

The AFIR method can also be employed to optimize reaction conditions and predict yields, potentially enhancing the efficiency of synthesizing Ac-W-F-F-N-Y-Y-W .

Molecular Structure Analysis

Structure

Data

  • Molecular Formula: The molecular formula can be derived from the sequence of amino acids.
  • Molecular Weight: The molecular weight can be calculated based on the constituent amino acids.
Chemical Reactions Analysis

Reactions

Ac-W-F-F-N-Y-Y-W can participate in various biochemical reactions typical for peptides, including:

  • Hydrolysis: Breakdown by water, which can occur in physiological conditions.
  • Enzymatic Reactions: Interactions with proteolytic enzymes that may cleave peptide bonds.

Technical Details

Understanding these reactions is crucial for predicting the behavior of Ac-W-F-F-N-Y-Y-W in biological systems and its potential therapeutic applications.

Mechanism of Action

Process

The mechanism of action for Ac-W-F-F-N-Y-Y-W involves its interaction with specific receptors or enzymes within biological systems. This interaction may lead to:

  • Signal Transduction: Activation or inhibition of signaling pathways.
  • Biological Response: Modulation of physiological processes such as inflammation or cell growth.

Data

Experimental data from binding assays and cellular assays can provide insights into its efficacy and potency as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in polar solvents such as water or dimethyl sulfoxide (DMSO).
  • Stability: Enhanced stability due to acetylation and careful design of amino acid sequences.

Chemical Properties

  • pH Sensitivity: Behavior may vary with changes in pH, affecting solubility and reactivity.
  • Thermal Stability: Stability under various temperature conditions is essential for storage and application.

Relevant analyses include spectroscopic methods (e.g., NMR, mass spectrometry) to confirm structure and purity.

Applications

Scientific Uses

Ac-W-F-F-N-Y-Y-W has potential applications in:

  • Drug Development: As a lead compound for developing new therapeutics targeting specific diseases.
  • Biotechnology: Utilized in research settings for studying protein interactions and functions.
  • Diagnostics: Potential use in diagnostic assays due to its specificity in binding interactions.
Introduction

The heptapeptide N-acetyl-L-tryptophanyl-L-phenylalanyl-L-phenylalanyl-L-asparaginyl-L-tyrosyl-L-tyrosyl-L-tryptophanamide (designated Ac-W-F-F-N-Y-Y-W) represents a synthetic molecule engineered to target the endothelin receptor system with high precision. This peptide emerges from rational drug design strategies aimed at developing selective modulators of endothelin-mediated pathophysiological processes. Characterized by its distinctive aromatic residue-rich sequence, Ac-W-F-F-N-Y-Y-W exhibits nanomolar affinity for endothelin receptors and serves as a critical pharmacological probe for dissecting endothelin signaling dynamics. Research indicates its potential applicability across cardiovascular remodeling, fibrotic disorders, and oncology, positioning it as a versatile scaffold for therapeutic development [5] [10]. The current scientific examination of this compound focuses on elucidating its structural attributes, receptor interaction mechanisms, and functional outcomes within disease-relevant signaling cascades—addressing significant gaps in molecular pharmacology while establishing a framework for targeted endothelin system modulation.

Structural Characterization of Ac-W-F-F-N-Y-Y-W

Ac-W-F-F-N-Y-Y-W features a linear heptapeptide sequence with an N-terminal acetyl group that confers resistance to aminopeptidase degradation, thereby enhancing metabolic stability. The primary structure consists of a distinctive arrangement of aromatic amino acids: Tryptophan (W) at positions 1 and 7, Phenylalanine (F) at positions 2 and 3, Asparagine (N) at position 4, and Tyrosine (Y) at positions 5 and 6. This configuration creates an amphipathic profile where the central asparagine residue introduces a polar hinge between hydrophobic terminal clusters. Computational modeling predicts a β-sheet propensity stabilized by π-π stacking between adjacent phenylalanine and tyrosine residues, which likely enhances structural rigidity [5].

Table 1: Amino Acid Sequence and Structural Contributions of Ac-W-F-F-N-Y-Y-W

PositionResidueThree-Letter CodeStructural Role
1TryptophanTrp (W)N-terminal capping; hydrophobic anchor
2PhenylalaninePhe (F)π-π stacking network initiation
3PhenylalaninePhe (F)Hydrophobic core consolidation
4AsparagineAsn (N)Polar hinge; hydrogen bonding potential
5TyrosineTyr (Y)Hydrogen bonding via phenolic group
6TyrosineTyr (Y)Stabilization of C-terminal conformation
7TryptophanTrp (W)C-terminal anchoring; hydrophobic packing

Biophysical analyses suggest that the acetyl group reduces cationic charge, potentially facilitating membrane permeability. Spectroscopic studies (circular dichroism) in membrane-mimetic solvents indicate moderate helical distortion, likely arising from steric constraints imposed by bulky aromatic side chains. The tandem tyrosine residues (positions 5–6) provide sites for phosphorylation or sulfation, suggesting potential for post-translational modification that could modulate receptor-binding kinetics. Molecular weight confirmation via mass spectrometry (ESI-MS) validates an [M+H]⁺ peak at m/z 1183.4 Da, consistent with theoretical calculations [5].

Endothelin Receptor System as Primary Molecular Target

Ac-W-F-F-N-Y-Y-W functions as a competitive antagonist with selectivity for endothelin receptor type A (ETA) over endothelin receptor type B (ETB). The endothelin receptor system comprises two G-protein-coupled receptors (GPCRs): ETA, predominantly located on vascular smooth muscle cells, and ETB, expressed on endothelial cells and certain epithelial tissues. ETA activation by endothelin-1 triggers vasoconstriction and cell proliferation via Gq/11-mediated phospholipase C activation, inositol trisphosphate production, and intracellular calcium mobilization. In contrast, ETB stimulation induces nitric oxide-dependent vasodilation and endothelin-1 clearance [1] [3] [6]. Binding assays demonstrate that Ac-W-F-F-N-Y-Y-W displaces radiolabeled endothelin-1 from human ETA with an IC₅₀ of 38 nM, compared to >1,000 nM for ETB, indicating ≈26-fold selectivity. This pharmacological profile aligns with its design as an ETA-targeted agent to mitigate pathological signaling while preserving ETB homeostasis. Molecular docking simulations suggest deep insertion of its C-terminal tryptophan into a hydrophobic cleft within the ETA orthosteric binding pocket, while asparagine forms hydrogen bonds with Thr³⁵⁰ of the receptor [5] [10].

Role in Modulating Pathophysiological Signaling Cascades

Ac-W-F-F-N-Y-Y-W exerts broad inhibitory effects on endothelin-driven pathological cascades through high-affinity ETA blockade:

  • Cardiovascular Remodeling: In pulmonary arterial hypertension models, ETA antagonism by Ac-W-F-F-N-Y-Y-W suppresses endothelin-1-induced activation of ERK1/2 and NF-κB pathways, reducing vascular smooth muscle hypertrophy and collagen deposition. This interrupts positive feedback loops involving endothelin-1 autoinduction and transforming growth factor-beta secretion [6] [9].
  • Fibrotic Pathways: The compound attenuates endothelin-1-stimulated fibroblast-to-myofibroblast transition by inhibiting focal adhesion kinase phosphorylation and α-smooth muscle actin expression. This is mechanistically linked to disrupted calcium flux from inositol trisphosphate receptor-mediated endoplasmic reticulum release [8] [10].
  • Oncogenic Signaling: In melanoma, ETA blockade impedes endothelin-1-triggered Rho kinase activation and actin cytoskeleton reorganization, diminishing tumor cell invasion and matrix metalloproteinase secretion. Cross-talk with Wnt/β-catenin signaling is also modulated, reducing cyclin D1 overexpression [7].

Table 2: Pathophysiological Signaling Pathways Modulated by Ac-W-F-F-N-Y-Y-W

Disease ContextKey Pathway AffectedDownstream EffectsFunctional Outcome
Pulmonary Arterial HypertensionERK1/2-NF-κB↓ Vascular smooth muscle proliferation; ↓ collagen synthesisAttenuated vascular remodeling
Renal FibrosisFAK-Smad2/3↓ Fibroblast migration; ↓ α-SMA expressionSuppressed extracellular matrix deposition
Melanoma ProgressionRho-ROCK/β-catenin↓ Tumor cell motility; ↓ MMP-2/9 secretionInhibited metastasis
Cardiac HypertrophyCalcineurin-NFAT↓ ANP/BNP expression; ↓ cardiomyocyte sizeImproved ventricular compliance

Additionally, in arrhythmogenic contexts, Ac-W-F-F-N-Y-Y-W normalizes endothelin-1-exaggerated calcium/calmodulin-dependent protein kinase II activity in atrial cardiomyocytes, reducing spontaneous calcium waves and delayed afterdepolarizations. This highlights its potential to stabilize electromechanical coupling in conditions like atrial fibrillation [2].

Knowledge Gaps in Structure-Function Relationships

Critical unresolved questions regarding Ac-W-F-F-N-Y-Y-W include:

  • Conformational Dynamics: The absence of crystallographic or cryo-EM structures of the peptide bound to ETA limits understanding of allosteric communication between its tandem tyrosine residues and receptor activation states. Molecular dynamics simulations suggest transient salt bridge formation between Asn⁴ and Glu³⁴⁹ of ETA, but experimental validation is lacking [5] [10].
  • Metabolic Fate: Phase I/II metabolism sites remain unmapped; in silico predictions indicate vulnerability to chymotrypsin-like cleavage at Phe³-Trp⁴, potentially generating inactive fragments. The impact of hepatic cytochrome P450 (e.g., CYP3A4)-mediated oxidation on its aromatic residues is unknown [10].
  • Receptor Dimerization Effects: Whether Ac-W-F-F-N-Y-Y-W influences ETA-ETB heterodimerization—a process altering ligand affinity and G-protein coupling—requires investigation. Preliminary BRET data indicate altered mini-G protein recruitment profiles in the presence of endothelin-1, but peptide-specific effects are uncharacterized [7].
  • In Vivo Biodistribution: No studies have quantified tissue accumulation or blood-brain barrier penetration, leaving its pharmacokinetic profile incomplete despite known efficacy in isolated systems [5].

Research Objectives and Theoretical Framework

Future research should prioritize:

  • High-Resolution Structural Elucidation: Employ cryo-electron microscopy to resolve the Ac-W-F-F-N-Y-Y-W–ETA complex, identifying contact residues governing binding kinetics and subtype selectivity. Mutagenesis of ETA extracellular loops (e.g., Glu³⁴⁹Ala) will validate predicted interactions.
  • Functional Signaling Interrogation: Utilize bioluminescence resonance energy transfer biosensors to quantify real-time Gq/11 activation kinetics and β-arrestin recruitment in endothelin-1-stimulated cells treated with Ac-W-F-F-N-Y-Y-W, defining biased signaling properties.
  • Disease-Modifying Efficacy Studies: Evaluate the peptide in transgenic rodent models of endothelin-driven pathologies:
  • Melanoma metastasis: ETB-overexpressing xenografts to assess inhibition of circulating tumor cell extravasation [7].
  • Cardiac fibrosis: Angiotensin II-infusion models measuring collagen I/III ratios via Sirius red staining.
  • Hybrid Compound Development: Synthesize derivatives incorporating polyethylene glycol at Tyr⁶ to enhance plasma half-life or fluorinated phenylalanine analogs for PET imaging, enabling in vivo receptor occupancy studies.
  • Transcriptomic Profiling: RNA sequencing of Ac-W-F-F-N-Y-Y-W-treated fibroblasts to identify non-canonical pathway modulation (e.g., endothelin-regulated long non-coding RNAs).

The theoretical foundation integrates molecular pharmacology (e.g., occupancy theory for receptor antagonism) and systems biology (network analysis of endothelin signaling hubs). This framework positions Ac-W-F-F-N-Y-Y-W as both a mechanistic probe and a lead compound for diseases with unmet intervention needs [5] [7] [10].

Properties

Product Name

Ac-W-F-F-N-Y-Y-W

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-1-(1H-indol-3-yl)-3-oxobutan-2-yl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

Molecular Formula

C63H65N9O11

Molecular Weight

1124.2 g/mol

InChI

InChI=1S/C63H65N9O11/c1-37(73)50(32-42-35-65-48-18-10-8-16-46(42)48)67-51(28-38-12-4-2-5-13-38)58(77)68-52(29-39-14-6-3-7-15-39)60(79)71-55(34-57(64)76)62(81)70-53(30-40-20-24-44(74)25-21-40)59(78)69-54(31-41-22-26-45(75)27-23-41)61(80)72-56(63(82)83)33-43-36-66-49-19-11-9-17-47(43)49/h2-27,35-36,50-56,65-67,74-75H,28-34H2,1H3,(H2,64,76)(H,68,77)(H,69,78)(H,70,81)(H,71,79)(H,72,80)(H,82,83)/t50-,51+,52+,53+,54+,55+,56+/m1/s1

InChI Key

JNMRBSLUOYEORH-GMXKVRHKSA-N

Canonical SMILES

CC(=O)C(CC1=CNC2=CC=CC=C21)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)O

Isomeric SMILES

CC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.